2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride
Description
2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride is a heterocyclic organic compound featuring a benzoimidazole core substituted with methyl groups at positions 5 and 6, linked to an ethylamine side chain that is protonated as a hydrochloride salt. Benzoimidazole derivatives are widely studied for their pharmacological relevance, particularly in antimicrobial, antiviral, and receptor-targeting applications.
Properties
IUPAC Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-7-5-9-10(6-8(7)2)14-11(13-9)3-4-12;/h5-6H,3-4,12H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIMBDDDVOAQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride typically involves the following steps:
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Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . Alternatively, the reaction can be carried out using carbondisulphide in an alkaline alcoholic solution or by reacting with aromatic or aliphatic aldehydes .
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Introduction of the Ethylamine Group: : The ethylamine group is introduced by reacting the benzimidazole core with ethylamine under suitable conditions. This step often requires the use of catalysts and specific reaction conditions to ensure the correct substitution.
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Formation of the Hydrochloride Salt: : The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid. This step is crucial for enhancing the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives with potential biological activities.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the benzimidazole core or the ethylamine group, leading to different derivatives.
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Substitution: : The compound can undergo substitution reactions, where functional groups on the benzimidazole core or the ethylamine group are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, acylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzimidazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of benzimidazole can inhibit the growth of various bacteria and fungi. The specific application of 2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride in this context could be explored through:
- Case Study : A study published in a peer-reviewed journal demonstrated that similar benzimidazole derivatives showed potent activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Benzimidazole derivatives have also been investigated for their anticancer properties. The compound may act by inhibiting specific enzymes involved in cancer cell proliferation.
- Case Study : In vitro studies have shown that certain benzimidazole derivatives can induce apoptosis in cancer cells by targeting the PI3K/Akt signaling pathway .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Research into similar compounds has revealed their ability to inhibit enzymes such as kinases and phosphatases, which are critical in various signaling pathways.
- Case Study : A study found that benzimidazole derivatives could effectively inhibit protein kinases involved in cancer progression .
Neuroprotective Effects
There is emerging evidence that benzimidazole compounds may offer neuroprotective benefits. The modulation of neurotransmitter systems could be one mechanism through which these compounds exert their effects.
- Case Study : Research has indicated that certain benzimidazole derivatives can enhance cognitive function in animal models by modulating cholinergic pathways .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Case Study : Recent studies have explored the incorporation of benzimidazole derivatives into polymer matrices to enhance charge transport properties in OLED devices .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Key Observations :
- Aromatic Substituents : The 5,6-dimethyl groups on the benzoimidazole ring in the target compound reduce polarity compared to the dihydroxyphenyl group in 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride, likely improving lipid solubility and membrane permeability .
- Hydrogen Bonding: Unlike catechol derivatives (), the benzoimidazole core lacks hydroxyl groups, reducing hydrogen-bond donor capacity. However, the amine group in the ethylamine chain may participate in ionic interactions, similar to the dimethylamine moiety in MCV 4396/4397 .
- Stability : The methyl groups on the benzoimidazole ring may enhance steric protection against oxidation compared to catechol-containing analogs, which are prone to redox cycling .
Physicochemical Properties
- Solubility : The hydrochloride salt enhances aqueous solubility compared to neutral analogs (e.g., ethyl esters in ).
- Crystallinity : Benzoimidazole derivatives often exhibit strong π-π stacking, which may facilitate crystallization. This contrasts with the amorphous nature of some ethylamine hydrochlorides (e.g., MCV 4403) .
Biological Activity
2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride (CAS Number: 1185294-80-7) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₁H₁₆ClN₃
- Molecular Weight : 225.718 g/mol
- Structure : The compound features a benzimidazole core, which is known for its biological activity.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Research indicates that benzimidazole derivatives often show significant anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains and fungi.
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic factors such as p53 and p21. This leads to cell cycle arrest and subsequent cell death.
- Reactive Oxygen Species (ROS) Generation : The formation of ROS is implicated in the DNA damage response, further promoting apoptosis in malignant cells .
Case Studies
A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing:
- IC50 Values : The compound showed varying degrees of potency across different cell lines, with lower IC50 values indicating higher efficacy. For instance, against certain breast cancer lines, IC50 values were reported as low as 5.2 μM .
| Cell Line | IC50 Value (μM) |
|---|---|
| MDA-MB-231 | 5.2 |
| SK-Hep1 | 10.5 |
| Eca109 | 26.09 |
Efficacy Against Bacteria and Fungi
The compound has been tested against several bacterial strains and fungi, showing promising results:
- Gram-positive Bacteria : Effective against Staphylococcus aureus with MIC values ranging from 4.69 to 22.9 µM.
- Gram-negative Bacteria : Demonstrated activity against Escherichia coli with MIC values as low as 0.0195 mg/mL.
- Fungi : Showed antifungal activity against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .
| Microorganism | MIC Value (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Candida albicans | 0.0048 |
Q & A
Q. What are the recommended synthetic routes for 2-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-ethylamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 5,6-dimethyl-1H-benzimidazole with ethylamine derivatives under acidic conditions. For optimization:
- Use stoichiometric HCl to protonate the benzimidazole nitrogen, enhancing electrophilicity for nucleophilic substitution .
- Adjust pH post-reaction (e.g., to pH 5–6 with acetic acid) to precipitate the hydrochloride salt while minimizing by-products .
- Monitor reaction progress via TLC or HPLC, and purify via recrystallization using ethanol/water mixtures.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the benzimidazole ring substitution pattern (e.g., dimethyl groups at C5/C6) and ethylamine linkage. DMSO-d6 is preferred for solubility and proton exchange suppression.
- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]+) using reverse-phase C18 columns with a water/acetonitrile gradient and 0.1% formic acid.
- FTIR : Identify amine N-H stretches (~3300 cm⁻¹) and benzimidazole ring vibrations (1600–1450 cm⁻¹) .
Q. How can crystallization conditions be tailored to obtain high-quality single crystals for X-ray analysis?
- Methodological Answer :
- Use slow evaporation in polar solvents (e.g., methanol/water or DMSO) at 4°C to promote ordered crystal growth.
- Add seed crystals from prior batches to overcome nucleation barriers.
- Avoid rapid cooling, which can induce twinning or amorphous precipitation .
Advanced Research Questions
Q. How can SHELX software resolve challenges in refining the crystal structure of this compound, especially with twinning or disorder?
- Methodological Answer :
- SHELXL : Apply the TWIN/BASF commands to model twinning ratios and refine anisotropic displacement parameters. Use PART instructions to handle disordered ethylamine side chains .
- For high-resolution data, employ the Hirshfeld atom refinement (HAR) to model hydrogen bonding accurately. Cross-validate with DFT-calculated hydrogen positions .
Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice, and how do they influence stability?
- Methodological Answer :
- Conduct graph-set analysis (R²₂(8), etc.) using Mercury software to categorize H-bond motifs (e.g., benzimidazole N-H⋯Cl interactions) .
- Calculate interaction energies with CrystalExplorer to quantify stabilization contributions. For example, dimeric H-bonding may enhance thermal stability by 5–10 kcal/mol .
Q. How should researchers address contradictory data between NMR and X-ray crystallography results?
- Methodological Answer :
- Scenario : Discrepancy in ethylamine conformation (NMR suggests flexibility; X-ray shows rigidity).
- Resolution :
- Perform variable-temperature NMR to detect dynamic behavior (e.g., coalescence of signals).
- Use molecular dynamics (MD) simulations to model solution-state conformers.
- Re-examine crystal packing: lattice forces may restrict motion observed in solution .
Q. What computational methods are suitable for predicting intermolecular interactions and solubility?
- Methodological Answer :
- COSMO-RS : Predict solubility in organic/aqueous mixtures by computing σ-profiles of the benzimidazole core and hydrochloride salt.
- Molecular docking : Screen for π-π stacking propensity with aromatic solvents (e.g., toluene) using AutoDock Vina.
- DFT (B3LYP/6-311+G )**: Optimize geometry and calculate electrostatic potential maps to identify H-bond donor/acceptor sites .
Q. How can by-products from synthesis be identified and minimized?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
